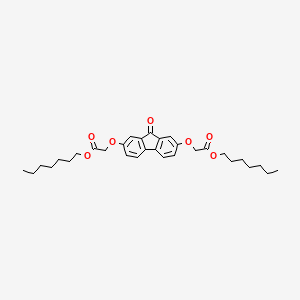
Acetic acid, 2,2'-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is a complex organic compound belonging to the class of fluorenes. Fluorenes are characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with acetic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))diacetate: A related compound with similar structural features but different ester groups.
9-oxo-9H-fluorene-2,7-dicarboxylic acid: Another fluorene derivative with distinct functional groups.
Uniqueness
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is unique due to its specific ester groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .
Propiedades
Número CAS |
123278-14-8 |
|---|---|
Fórmula molecular |
C31H40O7 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
heptyl 2-[7-(2-heptoxy-2-oxoethoxy)-9-oxofluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C31H40O7/c1-3-5-7-9-11-17-35-29(32)21-37-23-13-15-25-26-16-14-24(20-28(26)31(34)27(25)19-23)38-22-30(33)36-18-12-10-8-6-4-2/h13-16,19-20H,3-12,17-18,21-22H2,1-2H3 |
Clave InChI |
KYHWFWRSEHOIAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















